

# Application Notes and Protocols for High-Throughput Screening (HTS) of Isonicotinonitrile Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The isonicotinonitrile scaffold, a pyridine ring substituted with a nitrile group, represents a privileged structure in medicinal chemistry. Derivatives of this core are prevalent in compounds exhibiting a wide range of biological activities, particularly as enzyme inhibitors.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.<sup>[4]</sup><sup>[5]</sup> This guide provides a comprehensive overview of the principles, technologies, and detailed protocols for designing and executing robust HTS campaigns to unlock the therapeutic potential of isonicotinonitrile derivatives. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system, and provide actionable insights for data analysis and troubleshooting.

## Section 1: Foundational Concepts: Bridging Chemistry and Screening

The journey from a chemical library to a validated hit begins with a critical decision: selecting the right assay. The choice between a biochemical and a cell-based approach is fundamental and depends entirely on the biological question being asked.

- **Biochemical Assays:** These assays utilize purified components (e.g., enzymes, receptors, binding partners) in a controlled, *in vitro* environment. They are ideal for identifying

compounds that directly interact with the molecular target of interest. Their primary advantage is simplicity and a clear, direct readout of target engagement.

- **Cell-Based Assays:** These assays use living cells as the experimental system, providing a more physiologically relevant context.[6][7] They measure the downstream consequences of a compound's activity on a cellular process or signaling pathway, accounting for factors like cell permeability and potential cytotoxicity.[8][9]

The following table summarizes the key considerations for each approach when screening isonicotinonitrile derivatives.

| Feature                 | Biochemical Assays                                                                 | Cell-Based Assays                                                                        |
|-------------------------|------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Primary Question        | Does the compound directly bind to or inhibit the target?                          | How does the compound affect a specific cellular pathway or phenotype?                   |
| System Complexity       | Low (e.g., purified enzyme and substrate)                                          | High (intact cells, multiple interacting pathways)                                       |
| Physiological Relevance | Lower                                                                              | Higher                                                                                   |
| Throughput              | Generally higher and more straightforward to automate.                             | Can be high, but often more complex to optimize.                                         |
| Data Interpretation     | Direct (e.g., enzyme inhibition)                                                   | Indirect (e.g., reporter gene expression, cell viability)                                |
| Key Advantage           | Mechanistically clear; fewer confounding variables.                                | Accounts for cell permeability, metabolism, and off-target effects.                      |
| Common Pitfall          | May identify hits that are not active in a cellular context.                       | Hit deconvolution can be challenging; mechanism of action is not immediate.              |
| Example Application     | Screening for isonicotinonitrile derivatives that inhibit purified VEGFR-2 kinase. | Screening for derivatives that inhibit a STAT3-driven reporter gene in cancer cells.[10] |

## Section 2: The HTS Workflow and Key Technologies

A successful HTS campaign is a systematic process that integrates automation, robust assay technology, and rigorous data analysis.<sup>[5]</sup> The general workflow is applicable to nearly all screening efforts.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a high-throughput screening (HTS) campaign.

Several technologies are particularly well-suited for screening isonicotinonitrile libraries due to their sensitivity, robustness, and compatibility with automation.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive biochemical assay format that minimizes background interference.<sup>[11]</sup> It combines the proximity-dependent energy transfer of FRET with the long-lived fluorescence emission of lanthanide donors (e.g., Europium, Terbium).<sup>[12]</sup> This allows the signal to be read after a delay, during which short-lived background fluorescence from plates, media, and autofluorescent compounds decays, dramatically improving the signal-to-noise ratio.<sup>[13]</sup> This is a critical advantage when screening libraries of heterocyclic compounds, which can often exhibit intrinsic fluorescence.

## AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based, no-wash technology that is exceptionally sensitive and robust, even in complex biological matrices like cell lysates.<sup>[13]</sup> The assay relies on Donor and Acceptor beads that are brought into close proximity by a specific biological interaction.<sup>[14]</sup> Upon excitation, the Donor bead releases singlet oxygen molecules that travel to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits a strong, amplified signal.<sup>[15]</sup> This technology has been successfully used to identify nicotinonitrile derivatives as enzyme inhibitors.<sup>[16][17]</sup>

## Luciferase Reporter Gene Assays

Luciferase reporter assays are a powerful tool for cell-based HTS, enabling the quantification of changes in gene expression as a proxy for signaling pathway activity.<sup>[18][19]</sup> In these assays, the gene for a luciferase enzyme is placed under the control of a promoter that is responsive to a specific transcription factor or pathway.<sup>[20]</sup> When the pathway is activated or inhibited by a test compound, the expression of luciferase changes accordingly, which can be measured with high sensitivity by adding its substrate (luciferin) and detecting the resulting bioluminescence.<sup>[21][22]</sup>

## Section 3: Detailed Protocols

The following protocols are provided as templates. It is imperative to optimize reagent concentrations, incubation times, and cell densities for your specific target and system.

## Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET

This protocol describes a method to identify isonicotinonitrile derivatives that inhibit the activity of a purified protein kinase.

**Principle of Detection:** A biotinylated peptide substrate and a phosphorylation-specific antibody are used. The antibody is labeled with a lanthanide donor (e.g., Europium cryptate), and streptavidin is labeled with an acceptor fluorophore. When the kinase phosphorylates the peptide, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor prevents this process, leading to a loss of signal.



[Click to download full resolution via product page](#)

Caption: TR-FRET assay principle for detecting kinase inhibition.

Materials & Reagents:

- Isonicotinonitrile derivative library (10 mM in DMSO)
- Purified, active kinase
- Biotinylated peptide substrate
- ATP

- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- TR-FRET Detection Reagents: Europium-labeled anti-phospho-peptide antibody and acceptor-labeled streptavidin
- Stop/Detection Buffer
- Known potent kinase inhibitor (positive control)
- DMSO (negative/vehicle control)
- Low-volume 384-well white assay plates
- HTS-compatible microplate reader with TR-FRET capability

#### Protocol Steps:

- Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or DMSO into the appropriate wells of a 384-well plate. This creates a "compound-ready" plate.
- Kinase Reaction:
  - Prepare a 2X Kinase/Peptide Master Mix in kinase assay buffer.
  - Prepare a 2X ATP Solution in kinase assay buffer.
  - Dispense 5 µL of the 2X Kinase/Peptide mix into all wells.
  - Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.
  - Initiate the reaction by dispensing 5 µL of the 2X ATP solution into all wells. Final reaction volume is 10 µL.
  - Incubate for 60-90 minutes at RT. (Note: Incubation time must be optimized to ensure the reaction is in the linear range).

- Reaction Termination and Detection:
  - Prepare a detection mix containing the Eu-antibody and acceptor-streptavidin in Stop/Detection buffer (often containing EDTA to chelate Mg<sup>2+</sup> and stop the kinase reaction).
  - Dispense 10 µL of the detection mix into all wells. Final volume is 20 µL.
  - Incubate for 60 minutes at RT, protected from light.
- Plate Reading:
  - Read the plate on a TR-FRET enabled reader.
  - Excitation: ~320-340 nm.
  - Emission: Read at both the acceptor wavelength (~665 nm) and the donor wavelength (~620 nm).
  - Use a time delay of 60 µs and an integration time of 400 µs.

#### Data Analysis:

- Calculate the ratiometric signal: (Emission at 665 nm / Emission at 620 nm) \* 10,000.
- Calculate Percent Inhibition for each test compound: % Inhibition = 100 \* (1 - (Signal\_Compound - Signal\_Positive\_Control) / (Signal\_Negative\_Control - Signal\_Positive\_Control))
- Calculate the Z'-factor for the plate to validate the assay run.[\[23\]](#) A Z' > 0.5 is considered excellent.  $Z' = 1 - (3 * (SD_{Neg\_Ctrl} + SD_{Pos\_Ctrl})) / |Mean_{Neg\_Ctrl} - Mean_{Pos\_Ctrl}|$

## Protocol 2: Cell-Based Luciferase Reporter Assay for Pathway Modulation

This protocol is designed to identify isonicotinonitrile derivatives that modulate a specific signaling pathway (e.g., NF-κB, STAT3, CREB).

**Principle of Detection:** A cell line is engineered to stably express a luciferase reporter gene driven by a promoter containing response elements for the pathway of interest. Compound-induced activation or inhibition of the pathway leads to a corresponding increase or decrease in luciferase expression, measured as a luminescent signal.



[Click to download full resolution via product page](#)

Caption: Principle of a luciferase reporter gene assay for pathway modulation.

**Materials & Reagents:**

- Reporter cell line (e.g., HEK293 cells stably expressing a STAT3-luciferase construct)
- Cell culture medium (e.g., DMEM + 10% FBS)
- Pathway-specific stimulus (e.g., IL-6 for STAT3 activation)
- Isonicotinonitrile derivative library (10 mM in DMSO)
- Luminescence detection reagent (e.g., Bright-Glo™, ONE-Glo™)
- Known pathway inhibitor (positive control) and agonist (if applicable)
- DMSO (negative/vehicle control)
- 384-well solid white, tissue culture-treated assay plates
- Luminescence-capable plate reader

**Protocol Steps:**

- Cell Plating: Dispense 5,000-10,000 cells per well in 20 µL of culture medium into a 384-well plate. Incubate overnight (16-24 hours) at 37°C, 5% CO<sub>2</sub>.
- Compound Addition:
  - Perform a 1:100 intermediate dilution of the compound library plate into culture medium.
  - Using a liquid handler, add 5 µL of the diluted compounds, controls, or DMSO-medium to the cells. This brings the final assay volume to 25 µL.
  - Incubate for 1 hour at 37°C.
- Stimulation:
  - Prepare the pathway stimulus (e.g., IL-6) at 6X the final desired concentration in culture medium.

- Add 5 µL of the stimulus to all wells except for the unstimulated controls. Add 5 µL of medium to the unstimulated wells. Final volume is 30 µL.
- Incubate for 6-8 hours at 37°C, 5% CO<sub>2</sub>.
- Signal Detection:
  - Equilibrate both the assay plates and the luciferase detection reagent to room temperature.
  - Add 30 µL of the detection reagent to all wells. This reagent typically combines cell lysis and the luciferase substrate.
  - Incubate for 10 minutes at RT, protected from light, to ensure complete lysis and signal stabilization.
- Plate Reading: Read the luminescence signal on a plate reader with a 0.5-1 second integration time per well.

#### Data Analysis & Important Considerations:

- Normalization: Calculate the percent inhibition or activation relative to the stimulated (negative control) and unstimulated/inhibited (positive control) wells.
- Cytotoxicity: A decrease in luciferase signal could be due to pathway inhibition or simply cell death. It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) on the same compounds to identify and flag cytotoxic hits.[\[24\]](#)[\[25\]](#)
- Luciferase Inhibition Counter-Screen: Some compounds can directly inhibit the luciferase enzyme, leading to false positives.[\[21\]](#)[\[22\]](#) Hits should be tested in a biochemical assay using purified luciferase enzyme to eliminate those with direct inhibitory activity.

## Section 4: Troubleshooting Common HTS Issues

Effective troubleshooting is key to a successful screening campaign.[\[26\]](#) Systematic errors and compound artifacts can obscure real hits.[\[27\]](#)

| Issue                                             | Potential Cause(s)                                                                                                                                                                                                                                                                                                        | Recommended Solution(s)                                                                                                                                                                                                                                                                                                                                                                                 |
|---------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Z'-Factor (<0.5)                              | <ul style="list-style-type: none"><li>- Reagent instability or degradation.</li><li>- Inconsistent liquid handling.</li><li>- Suboptimal assay window (signal-to-background too low).</li><li>- Assay timing not in the linear range.</li></ul>                                                                           | <ul style="list-style-type: none"><li>- Prepare fresh reagents daily.</li><li>- Service and calibrate automated liquid handlers.</li><li>- Optimize reagent concentrations and incubation times.</li><li>- Perform a time-course experiment to find the optimal endpoint.</li></ul>                                                                                                                     |
| High Well-to-Well Variability                     | <ul style="list-style-type: none"><li>- Inconsistent dispensing by liquid handlers.</li><li>- "Edge effects" due to uneven evaporation/temperature across the plate.</li><li>- Cell clumping leading to uneven seeding.</li></ul>                                                                                         | <ul style="list-style-type: none"><li>- Use non-contact dispensers if possible.</li><li>- Use plates with lids, ensure proper sealing, and incubate in a humidified chamber. Do not use the outer rows/columns for samples.</li><li>- Ensure a single-cell suspension before plating.</li></ul>                                                                                                         |
| Compound Interference (False Positives/Negatives) | <ul style="list-style-type: none"><li>- Autofluorescence: Isonicotinonitrile derivatives may fluoresce at assay wavelengths.</li><li>- Light Scattering: Compound precipitation can interfere with optical reads.</li><li>- Luciferase Inhibition: Direct inhibition of the reporter enzyme.<sup>[21][22]</sup></li></ul> | <ul style="list-style-type: none"><li>- Use time-resolved fluorescence (TRF) or luminescence-based assays, which are less susceptible to autofluorescence.<sup>[13]</sup></li><li>- Check compound solubility in assay buffer. Filter compounds if necessary. Lower the final DMSO concentration.</li><li>- Perform a luciferase inhibitor counter-screen for all hits from a reporter assay.</li></ul> |
| Hit Confirmation Rate is Low                      | <ul style="list-style-type: none"><li>- Primary screen had a high false-positive rate.</li><li>- Compound degradation between primary and follow-up screens.</li><li>- Difference in assay conditions</li></ul>                                                                                                           | <ul style="list-style-type: none"><li>- Increase the stringency of the hit-picking threshold.</li><li>- Re-order or re-synthesize hit compounds for confirmation.</li><li>- Ensure secondary assays are robustly validated and that</li></ul>                                                                                                                                                           |

between primary and secondary assays.

conditions are as close as possible to the primary screen.  
[28]

## References

- A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). (2025). SBH Sciences.
- Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. *Combinatorial Chemistry & High Throughput Screening*.
- Michelini, E., et al. (2010). High-Throughput Firefly Luciferase Reporter Assays.
- Li, Z., et al. (2016).
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
- Hall, M. D., et al. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. *Biochemistry*.
- Brovold, M., & Unch, J. (n.d.). Bioluminescent Assays for High-Throughput Screening.
- A Fluorescence Based High Throughput Assay to Identify Inhibitors of the Autophagy Associ
- High-Throughput Screening for Kinase Inhibitors Using a Fluorescence Polariz
- What Is the Best Kinase Assay? (2025). BellBrook Labs.
- A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. (n.d.). MDPI.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2025).
- Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
- Rapid, consistent, and flexible dispensing of AlphaLISA and HTRF reagents using the FlexDrop Plus non-contact dispenser. (n.d.). Revvity.
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC) - UCSF.
- High-Throughput Screening (HTS)
- High-throughput screening (HTS). (2019). BMG LABTECH.
- High Throughput Screening: Methods and Protocols. (2025).
- High Throughput Screening: HTRF (Part II). (2025). SBH Sciences.
- Assay-based strategies supporting molecular glue drug discovery. (2026). Drug Discovery World (DDW).
- qHTS protocols for HTRF-based and AlphaLISA-based TNF- $\alpha$  assays. (n.d.).
- Wang, H., et al. (2019). Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. *RSC Advances*.

- Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016).
- Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. (2019). PubMed.
- Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. *Journal of Medicinal Chemistry*.
- Casida, J. E. (2011). Enzymes and inhibitors in neonicotinoid insecticide metabolism. PubMed.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
- In the Zone: cell-based assays. (n.d.). Bioanalysis Zone.
- Macarron, R., & Hertzberg, R. P. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. *Drug Discovery Today*.
- Janzen, W. P. (n.d.). Overview of high-throughput screening. PubMed.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Cell-Based Assays Guide. (2025). Antibodies.com.
- Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan.
- High-throughput assays for promiscuous inhibitors. (2005).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC - PubMed Central.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed.
- 100-48-1 | Isonicotinonitrile. (n.d.). ChemScene.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of ST
- Rapid quantification of seven major neonicotinoids and neonicotinoid-like compounds and their key metabolites in human urine. (2023). PubMed.
- Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. (2020). PMC.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
- Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. (2023). MDPI.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. [bmglabtech.com](http://bmglabtech.com) [bmglabtech.com]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 8. [bioanalysis-zone.com](http://bioanalysis-zone.com) [bioanalysis-zone.com]
- 9. [nuvisan.com](http://nuvisan.com) [nuvisan.com]
- 10. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [sbhsciences.com](http://sbhsciences.com) [sbhsciences.com]
- 13. [sbhsciences.com](http://sbhsciences.com) [sbhsciences.com]
- 14. [resources.revity.com](http://resources.revity.com) [resources.revity.com]

- 15. researchgate.net [researchgate.net]
- 16. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]
- 19. promega.com [promega.com]
- 20. mdpi.com [mdpi.com]
- 21. A Luciferase Reporter Gene System for High-Throughput Screening of  $\gamma$ -Globin Gene Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. dispendix.com [dispendix.com]
- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for High-Throughput Screening (HTS) of Isonicotinonitrile Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590093#high-throughput-screening-assays-involving-isonicotinonitrile-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)